3,4-Dihydroxyphenylglyoxal
Overview
Description
3,4-Dihydroxyphenylglyoxal is a chemical compound with the molecular formula C8H6O4 It is characterized by the presence of two hydroxyl groups attached to a benzene ring and a glyoxal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydroxyphenylglyoxal can be synthesized through several methods. One common approach involves the oxidation of 3,4-dihydroxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective formation of the glyoxal moiety.
Another method involves the condensation of glyoxylic acid with 3,4-dihydroxybenzene under acidic conditions. This reaction requires careful control of temperature and pH to prevent side reactions and achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxyphenylglyoxal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the glyoxal moiety to corresponding alcohols or aldehydes.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in the reduction of this compound.
Substitution Reagents: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted phenylglyoxal derivatives.
Scientific Research Applications
3,4-Dihydroxyphenylglyoxal has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme activity and metabolic pathways involving phenolic compounds.
Medicine: Research on this compound includes its potential role in drug development and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dihydroxyphenylglyoxal involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the specific biological context. It can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzaldehyde: Similar in structure but lacks the glyoxal moiety.
3,4-Dihydroxyphenylacetic acid: Contains a carboxylic acid group instead of the glyoxal moiety.
3,4-Dihydroxyphenylethanol: Contains an ethanol group instead of the glyoxal moiety.
Uniqueness
3,4-Dihydroxyphenylglyoxal is unique due to the presence of both hydroxyl groups and a glyoxal moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-2-oxoacetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-4,10-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHDPCMFBOFNRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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